molecular formula C18H31N3O B6966704 N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide

N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide

Cat. No.: B6966704
M. Wt: 305.5 g/mol
InChI Key: ICIAETQYQUJEQD-UHFFFAOYSA-N
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Description

N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a cyanomethyl group, and a trimethylcyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl halides.

    Attachment of the Trimethylcyclohexane Carboxamide Moiety: This step involves the coupling of the piperidine derivative with 3,3,5-trimethylcyclohexane-1-carboxylic acid or its derivatives using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanomethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanomethyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It may be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with receptors or enzymes in the nervous system, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide: shares structural similarities with other piperidine derivatives and carboxamides.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(cyanomethyl)piperidin-3-yl]methyl]-3,3,5-trimethylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O/c1-14-9-16(11-18(2,3)10-14)17(22)20-12-15-5-4-7-21(13-15)8-6-19/h14-16H,4-5,7-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIAETQYQUJEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)C(=O)NCC2CCCN(C2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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